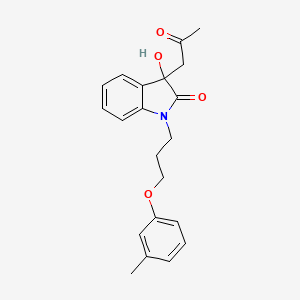![molecular formula C15H13F4NO B2876479 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene CAS No. 953718-47-3](/img/structure/B2876479.png)
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzene, which is an aromatic compound. It contains a trifluoromethyl group (-CF3), an amino group (-NH2), and a fluorobenzene group attached to the benzene ring via an ether linkage . It’s a complex organic molecule with potential applications in various fields due to its unique structure.
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is determined by its atomic constituents and the bonds between them. It has a benzene ring, which provides stability due to its aromatic nature . Attached to this ring is a trifluoromethyl group, an ether linkage, and a fluorobenzene group . The exact 3D structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzene ring in the compound can participate in electrophilic aromatic substitution reactions . The amino group (-NH2) can undergo reactions typical of amines, such as acylation or alkylation .科学的研究の応用
Organic Synthesis
The compound's utility in organic synthesis is demonstrated through its involvement in reactions such as the synthesis of amides, oximes, and acylation processes. These reactions are crucial for creating a variety of organic compounds with potential applications in medicinal chemistry and material science. The synthesis of 2-amino-3-fluorobenzoic acid is an example where such compounds serve as key intermediates in the production of halogen compounds, oximes, and amino acids (Kollmar, Parlitz, Oevers, & Helmchen, 2003).
Coordination Chemistry
In coordination chemistry, the compound's derivatives are used to synthesize fluorocryptands, which are crucial for creating metal ion complexes. These complexes are essential for studying the interaction between fluorine atoms and metal ions, providing valuable insights into coordination chemistry and potential applications in catalysis and material science. The study by Plenio, Hermann, & Diodone (1997) on the coordination chemistry of fluorocarbons, including the synthesis of difluoro-m-cyclophane-based fluorocryptands, illustrates this application (Plenio, Hermann, & Diodone, 1997).
Polymer Science
The compound is instrumental in the synthesis of fluoro-polyimides, showcasing its significance in polymer science. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications, including electronics and aerospace. Xie et al. (2001) demonstrated the synthesis of soluble fluoro-polyimides derived from a similar fluorine-containing aromatic diamine, highlighting the material's potential in creating advanced polymeric materials (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis. This would involve conducting further studies to understand its properties, reactivity, and interactions with other substances .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group have been known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby altering their function.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved given the presence of a boron reagent .
Result of Action
The compound’s potential to undergo various reactions suggests that it could induce a range of effects at the molecular and cellular level .
特性
IUPAC Name |
2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19/h1-8,14H,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVHEFKXNOALTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)

![N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2876417.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)
